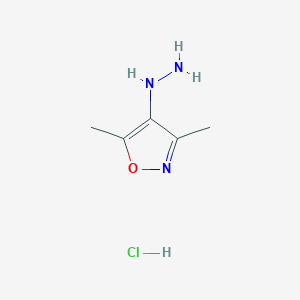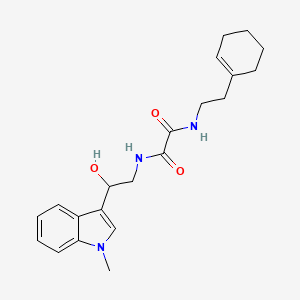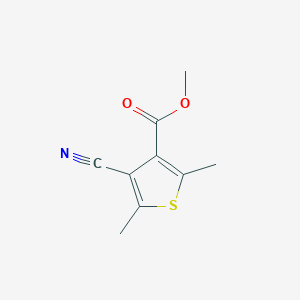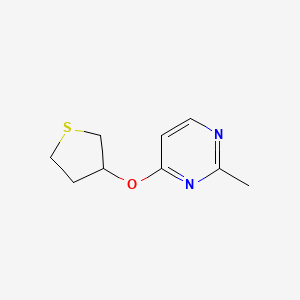![molecular formula C23H21N3O3S2 B2978485 N-cyclopentyl-3-[2-[2-(isopropylamino)-2-oxoethyl]-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide CAS No. 1105199-36-7](/img/structure/B2978485.png)
N-cyclopentyl-3-[2-[2-(isopropylamino)-2-oxoethyl]-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of nitrogen-containing heterocyclic compounds . They have two types: 1,2,3-triazole and 1,2,4-triazole . Both types can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures . They are known for their superior pharmacological applications .
Synthesis Analysis
Triazoles can be synthesized effectively using various methods . The main synthetic methods include using sodium azide, trimethylsilyl azide, alkyl/aryl azide, hydrazone, sulfonamide, hydrazine, and diazo-compounds as raw materials to provide nitrogen atoms .Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
Triazoles are known for their strong stability under thermal and acid conditions . They are insensitive to redox, hydrolysis, and enzymatic hydrolase .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their specific structures and substituents .Scientific Research Applications
Synthesis and Biological Applications
Anticancer Activity
The synthesis and evaluation of quinazolinone derivatives have been a significant area of interest due to their potential anticancer properties. For example, novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been synthesized, showing potent anti-tumor cytotoxic activity in vitro against different human cancer cell lines (Ahmed, S., Ahmed, O., & Abdelhamid, A., 2014). Similarly, [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives were synthesized, demonstrating superior effectiveness compared to known anticancer agents in various cancer cell lines (Kaneko, D. et al., 2020).
Antihypertensive Activity
The development of novel triazoloquinazolinones has also been pursued for their antihypertensive activity. A study highlighted the synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, showing significant in vivo antihypertensive effects in spontaneously hypertensive rats, with one compound exhibiting activity surpassing the reference standard prazosin (Alagarsamy, V., & Pathak, U. S., 2007).
Antiviral Activity
The exploration of quinazolinone derivatives extends to antiviral applications as well. A study reported the synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation, which displayed weak to good anti-Tobacco mosaic virus (TMV) activity, showcasing the potential of these compounds in antiviral research (Luo, H. et al., 2012).
Mechanism of Action
While the specific mechanism of action for your compound is not available, triazoles in general have been found to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Safety and Hazards
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-29-17-11-9-16(10-12-17)24-20(27)14-30-23-25-18-13-19(15-7-5-4-6-8-15)31-21(18)22(28)26(23)2/h4-13H,3,14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLIPBCMRBTINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2978402.png)


![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2978409.png)

![N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/no-structure.png)
![6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2978415.png)
![N-(3-acetamidophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2978416.png)


![N-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)prop-2-enamide](/img/structure/B2978421.png)
![9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride](/img/structure/B2978423.png)

